2-(2,5-Difluoro-4-methylphenyl)acetic acid
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Description
“2-(2,5-Difluoro-4-methylphenyl)acetic acid” is a chemical compound with the CAS number 1506547-77-8 . It is available for purchase from various manufacturers for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H8F2O2 . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.Scientific Research Applications
1. Anticancer Activity
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a compound related to 2-(2,5-Difluoro-4-methylphenyl)acetic acid, has been studied for its potential anticancer activity in vitro (Liu Ying-xiang, 2007).
2. Superoxide Scavenging and Antiinflammatory Properties
A series of related compounds, including 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, were synthesized and tested for superoxide scavenging activity and antiinflammatory properties (J. Maxwell et al., 1984).
3. Fluorographic Detection in Polyacrylamide Gels
Research has optimized a fluorographic procedure using acetic acid as a solvent, which is relevant in understanding the applications of acetic acid derivatives like this compound in biochemical analysis (M. Skinner & M. Griswold, 1983).
4. Biomass-based Plastic Precursor
2,5-Furandicarboxylic acid (FDCA), a valuable nonphthalate biomass-based plastic precursor, has been studied for its potential to replace terephthalic acid in polymer applications. This research is relevant due to the structural similarity and potential chemical applications of this compound (X. Zuo et al., 2016).
5. Iron Chelates for Soil Fertilization
Ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA) and its analogs, similar in structure to this compound, have been studied for their efficiency as soil fertilizers in treating iron chlorosis in plants (F. Yunta et al., 2003).
properties
IUPAC Name |
2-(2,5-difluoro-4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-8(11)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVKQDMWWDUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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